(2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol
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Overview
Description
(2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a chiral catalyst, such as diiodo (p-cymene) ruthenium (II) dimer, and triethylamine in a methanol solvent. The reaction is carried out under hydrogen pressure at 55°C for 12 hours, resulting in a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
(2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes and proteins.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of (2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biochemical processes. Its stereochemistry plays a crucial role in determining its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
- (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
- (2R,4S)-2-[(1R)-1-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid .
Uniqueness
What sets (2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol apart from similar compounds is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.
Properties
Molecular Formula |
C8H19NO2 |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
(2R,4S)-2-amino-5,5-dimethylhexane-1,4-diol |
InChI |
InChI=1S/C8H19NO2/c1-8(2,3)7(11)4-6(9)5-10/h6-7,10-11H,4-5,9H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
GRCRCCUSCPIVLC-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C[C@H](CO)N)O |
Canonical SMILES |
CC(C)(C)C(CC(CO)N)O |
Origin of Product |
United States |
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